1,1-Dimethyl-3-pyridin-4-yl-butylamine
Description
1,1-Dimethyl-3-pyridin-4-yl-butylamine is a tertiary amine derivative characterized by a butylamine backbone substituted with a pyridin-4-yl group at the third carbon and two methyl groups at the first carbon.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-4-pyridin-4-ylpentan-2-amine |
InChI |
InChI=1S/C11H18N2/c1-9(8-11(2,3)12)10-4-6-13-7-5-10/h4-7,9H,8,12H2,1-3H3 |
InChI Key |
YLYTUVKWBKDZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)N)C1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine
This piperidine-based compound (described in ) shares a tertiary amine moiety but differs in its cyclic structure and benzyl substitution. Key distinctions include:
- Structural Backbone : The piperidine ring introduces rigidity and conformational constraints, whereas 1,1-Dimethyl-3-pyridin-4-yl-butylamine’s linear butyl chain may enhance flexibility and membrane permeability.
- Pharmacological Implications : The benzyl group in the piperidine derivative could enhance aromatic interactions with biological targets, while the pyridin-4-yl group in the target compound may offer hydrogen-bonding or π-stacking capabilities.
5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide
This dihydropyridine derivative (from ) features a pyridin-4-yl substituent but incorporates a dihydropyridine ring system and additional functional groups (cyano, mercapto). Comparative points include:
- Electronic Effects : The dihydropyridine core is redox-active, which is absent in the butylamine structure. The pyridin-4-yl group in both compounds may stabilize charge distribution in binding interactions.
- Solubility and Stability : The carboxamide and mercapto groups in the dihydropyridine derivative could increase hydrophilicity compared to the more lipophilic butylamine chain of the target compound.
Preparation Methods
Molecular Architecture
1,1-Dimethyl-3-pyridin-4-yl-butylamine (systematic IUPAC name: N,N-dimethyl-3-(pyridin-4-yl)butan-1-amine*) features a butylamine backbone with two methyl groups on the nitrogen atom and a pyridin-4-yl substituent on the third carbon. The saturated aliphatic chain distinguishes it from enamine derivatives such as N,N-dimethyl-3-pyridin-4-ylbut-1-en-1-amine, which contains a conjugated double bond. The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, influencing solubility and reactivity.
Spectroscopic Characterization
While direct spectral data for 1,1-dimethyl-3-pyridin-4-yl-butylamine are unavailable, analogous compounds provide benchmarks:
-
¹H NMR : Pyridin-4-yl protons resonate as doublets near δ 8.5–8.7 ppm (meta to nitrogen) and δ 7.1–7.3 ppm (ortho to nitrogen).
-
¹³C NMR : The quaternary carbon bearing the pyridine ring appears at ~150 ppm, while methyl groups on nitrogen resonate near δ 45–50 ppm.
Synthetic Pathways
Reaction Mechanism
Condensation of 3-(pyridin-4-yl)butan-1-one with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields the target amine via imine intermediate formation. This method benefits from mild conditions (room temperature, methanol solvent) and avoids harsh alkylating agents.
Example Protocol :
-
Dissolve 3-(pyridin-4-yl)butan-1-one (1.0 equiv) and dimethylamine hydrochloride (1.2 equiv) in methanol.
-
Add sodium cyanoborohydride (1.5 equiv) gradually at 0°C.
-
Stir for 12 h at 25°C, then quench with aqueous NH₄Cl.
-
Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
Yield : ~65–70% (estimated based on analogous reductive aminations).
Limitations
-
Requires pre-synthesized ketone precursor.
-
Competing over-reduction of the pyridine ring may occur with stronger reductants (e.g., LiAlH₄).
SN2 Displacement
Reaction of 3-(pyridin-4-yl)butyl bromide with dimethylamine in polar aprotic solvents (e.g., DMF) facilitates nucleophilic substitution.
Optimized Conditions :
-
Base : K₂CO₃ (2.0 equiv) to scavenge HBr.
-
Temperature : 60°C for 8 h.
-
Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane).
Challenges :
Stepwise Synthesis
-
Nitrile Formation : React 3-(pyridin-4-yl)propanal with hydroxylamine to form the oxime, followed by dehydration to 3-(pyridin-4-yl)propanenitrile.
-
Grignard Addition : Treat the nitrile with methylmagnesium bromide (2.0 equiv) to generate an imine intermediate.
-
Hydrolysis : Acidic hydrolysis (HCl, H₂O) yields the ketone, which undergoes reductive amination as in Section 2.1.
Advantages :
Catalytic Amination Strategies
Buchwald-Hartwig Amination
While typically used for aryl halides, this method could theoretically couple a pyridinyl boronic acid with a tertiary amine precursor. For example, palladium-catalyzed coupling of 4-pyridinylboronic acid with N,N-dimethyl-3-bromobutan-1-amine might proceed under optimized conditions:
Catalyst : Pd(OAc)₂ (5 mol%)
Ligand : XPhos (10 mol%)
Base : Cs₂CO₃ (2.0 equiv)
Solvent : Toluene, 110°C, 24 h
Expected Yield : ~50–60% (based on similar cross-couplings).
Comparative Analysis of Methods
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | 65–70% | Mild conditions, one-pot synthesis | Requires ketone precursor |
| Alkylation | 55–60% | Direct displacement, scalable | Elimination side reactions |
| Grignard/Nitrile Pathway | 40–50% | Stereochemical control | Multi-step, low overall yield |
| Buchwald-Hartwig | 50–60% | Functional group tolerance | Expensive catalysts, inert conditions |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1,1-Dimethyl-3-pyridin-4-yl-butylamine, and how is its structural integrity validated?
- Answer: The compound can be synthesized via reductive amination of 4-pyridinecarboxaldehyde with 1,1-dimethylbutylamine, followed by purification using column chromatography. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and mass spectrometry (MS) for molecular weight verification. For crystalline derivatives, X-ray crystallography using SHELX software ensures precise stereochemical assignment .
Q. Which in vitro assays are recommended for preliminary evaluation of biological activity?
- Answer: Initial screening often includes cytotoxicity assays (e.g., MTT or resazurin-based viability tests) and target-specific activity assessments. For example, antiviral potential can be tested using plaque reduction assays against RNA/DNA viruses, as demonstrated in structurally related pyridine derivatives . Dose-response curves (IC₅₀ determination) should be performed in triplicate to ensure reproducibility.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) across studies?
- Answer: Discrepancies may arise from differences in assay conditions (e.g., cell lines, serum concentration) or compound purity. Methodological solutions include:
- Meta-analysis : Standardize data using Z-score normalization to account for inter-study variability.
- Replication studies : Reproduce assays under controlled conditions with independently synthesized batches.
- Advanced analytics : Use high-resolution LC-MS to verify compound integrity post-assay .
Q. What strategies optimize enantiomeric resolution for chiral derivatives of 1,1-Dimethyl-3-pyridin-4-yl-butylamine?
- Answer: For compounds with chiral centers, enantiomeric separation can be achieved via chiral HPLC (e.g., using amylose- or cellulose-based columns) or enzymatic resolution with lipases. Absolute configuration determination requires circular dichroism (CD) spectroscopy or X-ray crystallography of co-crystallized chiral auxiliaries .
Q. How can computational modeling enhance the design of derivatives with improved target affinity?
- Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes to biological targets like enzymes or receptors. QSAR (Quantitative Structure-Activity Relationship) models identify critical substituents for activity optimization. Validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides experimental binding affinity data .
Methodological Considerations
Q. What analytical techniques are critical for stability and degradation studies?
- Answer: Accelerated stability testing under varying pH, temperature, and light exposure is analyzed via:
- HPLC-UV/MS : Monitor degradation products over time.
- Thermogravimetric analysis (TGA) : Assess thermal decomposition.
- NMR stability assays : Detect structural changes in deuterated solvents .
Q. How should researchers address solubility challenges in biological assays?
- Answer: Solubility can be improved using co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins. Dynamic light scattering (DLS) confirms nanoparticle dispersion in aqueous media. Critical micelle concentration (CMC) studies guide surfactant use without disrupting assay integrity .
Data Management & Reproducibility
Q. What frameworks ensure open and reproducible data in studies involving this compound?
- Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
